molecular formula C17H12N2O3 B5771003 1-[3-(1,3-Benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione

1-[3-(1,3-Benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B5771003
M. Wt: 292.29 g/mol
InChI Key: FOBYSJJSPYUTAD-UHFFFAOYSA-N
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Description

1-[3-(1,3-Benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a benzoxazole moiety attached to a pyrrolidine-2,5-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1,3-Benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione typically involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring, followed by cyclization with a suitable dione precursor. For instance, the reaction between 2-aminophenol and an aromatic aldehyde in the presence of a catalyst such as FeCl3 in toluene at elevated temperatures can yield the benzoxazole intermediate . This intermediate can then be reacted with a pyrrolidine-2,5-dione derivative under acidic or basic conditions to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(1,3-Benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The benzoxazole ring can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen, nitro, or alkyl groups on the aromatic ring.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-[3-(1,3-Benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione stands out due to its unique combination of a benzoxazole ring and a pyrrolidine-2,5-dione moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[3-(1,3-benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-15-8-9-16(21)19(15)12-5-3-4-11(10-12)17-18-13-6-1-2-7-14(13)22-17/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBYSJJSPYUTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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